molecular formula C13H16N2OS B14618656 1-Thiocoumarin, 3-amino-4-diethylamino- CAS No. 59647-36-8

1-Thiocoumarin, 3-amino-4-diethylamino-

Cat. No.: B14618656
CAS No.: 59647-36-8
M. Wt: 248.35 g/mol
InChI Key: IELZNSLIOHAMQZ-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 3-amino-4-diethylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- typically involves the introduction of amino and diethylamino groups to the thiocoumarin scaffold. One common synthetic route starts with the preparation of the thiocoumarin core, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations .

Industrial production methods for thiocoumarin derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

1-Thiocoumarin, 3-amino-4-diethylamino- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiocoumarin derivatives with enhanced properties .

Scientific Research Applications

1-Thiocoumarin, 3-amino-4-diethylamino- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-diethylamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in therapeutic effects in disease models .

Properties

CAS No.

59647-36-8

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-amino-4-(diethylamino)thiochromen-2-one

InChI

InChI=1S/C13H16N2OS/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3

InChI Key

IELZNSLIOHAMQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)N

Origin of Product

United States

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